molecular formula C13H16N4S B6443990 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole CAS No. 2549024-44-2

3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B6443990
CAS No.: 2549024-44-2
M. Wt: 260.36 g/mol
InChI Key: JEOHGWWLUIUZDZ-UHFFFAOYSA-N
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Description

3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound featuring a partially saturated indazole core (4,5,6,7-tetrahydro-2H-indazole) substituted with a methyl group at the 3-position and a 3-(methylsulfanyl)pyrazin-2-yl moiety at the 2-position.

Properties

IUPAC Name

3-methyl-2-(3-methylsulfanylpyrazin-2-yl)-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4S/c1-9-10-5-3-4-6-11(10)16-17(9)12-13(18-2)15-8-7-14-12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOHGWWLUIUZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NN1C3=NC=CN=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cadogan Reaction for Indazole Synthesis

The Cadogan reaction remains a cornerstone for constructing 2H-indazole derivatives. As demonstrated in the synthesis of analogous compounds, this method involves cyclocondensation of Schiff bases derived from nitrobenzaldehyde and aniline derivatives under reductive conditions. For 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole, a modified Cadogan approach could involve:

  • Schiff Base Formation : Condensation of 3-nitro-4-methylcyclohexanone with 3-(methylsulfanyl)pyrazin-2-amine.

  • Reductive Cyclization : Treatment with triethyl phosphite (P(OEt)₃) at elevated temperatures (120–140°C) to induce cyclization, forming the tetrahydroindazole core.

Key challenges include ensuring regioselectivity at the 2-position and preventing over-reduction of the pyrazine ring. Yields for similar indazole syntheses range from 60–75%, depending on solvent polarity and reaction time.

Palladium-Catalyzed Cross-Coupling for Pyrazine Attachment

Suzuki-Miyaura Coupling

Post-cyclization functionalization often employs palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups. For attaching the 3-(methylsulfanyl)pyrazine moiety:

  • Borylation of Indazole : Generate a boronic ester at the 2-position of the tetrahydroindazole using bis(pinacolato)diboron and a palladium catalyst.

  • Coupling with Pyrazine : React with 3-(methylsulfanyl)-2-bromopyrazine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

This method offers modularity but requires careful handling of the methylsulfanyl group, which may act as a catalyst poison. Reported yields for analogous couplings range from 50–65%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Cadogan ReactionSchiff base formation, cyclization60–75High regioselectivitySensitive to nitro group positioning
Suzuki CouplingBorylation, cross-coupling50–65Modular pyrazine attachmentRequires air-free conditions
PhotochemicalDecarboxylation, radical couplingN/AMild conditions, no metal catalystsLimited to specific functional groups

Challenges and Optimization Strategies

Protecting Group Management

The methylsulfanyl group on pyrazine is prone to oxidation during synthesis. Strategies include:

  • Temporary Protection : Use tert-butylthio groups, which are oxidatively stable, followed by deprotection with trifluoroacetic acid.

  • Inert Atmosphere : Conduct reactions under nitrogen or argon to minimize disulfide formation.

Hydrogenation for Tetrahydroindazole Formation

Saturation of the indazole core to the tetrahydro form typically involves catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (ammonium formate, Pd/C). Optimal conditions (20–50 psi H₂, 40–60°C) balance conversion and selectivity .

Chemical Reactions Analysis

  • Oxidation:
    • Common Reagents: Potassium permanganate, hydrogen peroxide.

    • Conditions: Aqueous or organic solvents under controlled temperatures.

    • Major Products: Oxidized sulfur compounds, possible cleavage of the pyrazine ring.

  • Reduction:
    • Common Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    • Conditions: Inert atmosphere, often under low temperatures.

    • Major Products: Reduced sulfur compounds, saturation of double bonds.

  • Substitution:
    • Common Reagents: Alkyl halides, acyl chlorides.

    • Conditions: Basic or acidic catalysts, depending on the nucleophile.

    • Major Products: Substituted indazole derivatives, functionalized pyrazines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics .

Anticancer Properties

Indazole derivatives have been investigated for their anticancer effects. The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against breast and lung cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Neurological Applications

Some research has focused on the neuroprotective effects of indazole derivatives. The compound has been evaluated for its ability to enhance cognitive function and protect against neurodegenerative diseases. Preliminary studies suggest that it may modulate neurotransmitter systems, offering a pathway for developing treatments for conditions like Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multi-step reactions involving readily available precursors. The ability to modify the structure by introducing various substituents allows researchers to explore a wide range of biological activities.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several indazole derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant bacterial strains, paving the way for further development into clinical applications .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted at a leading pharmaceutical research institute assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The compound’s effects stem from its ability to interact with molecular targets like enzymes and receptors. The indazole ring is known for its binding affinity, while the pyrazine and sulfur groups influence electronic distribution, enhancing binding interactions or altering enzyme activity.

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct data for the target compound are absent in the evidence, inferences can be drawn:

  • Agrochemical Potential: Analogous herbicidal activity in phenyl derivatives () implies that the target’s pyrazine group could confer activity against resistant weeds via novel binding modes.
  • Stability and Metabolism : The methylsulfanyl group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, a pathway absent in chloromethyl or hydrazide analogs, necessitating further ADMET studies.

Biological Activity

3-Methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a compound that belongs to a class of heterocycles containing indazole and pyrazine rings. Its unique structure suggests potential biological activities that merit detailed investigation. This article synthesizes current research findings on its biological activity, including antiprotozoal effects, anticancer properties, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4SC_{13}H_{16}N_{4}S with a molecular weight of 260.36 g/mol. The presence of the methylsulfanyl group and the tetrahydro-indazole framework contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₆N₄S
Molecular Weight260.36 g/mol
CAS Number2549024-44-2

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal potential of indazole derivatives, including those similar to our compound of interest. A significant finding is that certain indazole derivatives exhibit giardicidal (against Giardia intestinalis), amebicidal (against Entamoeba histolytica), and trichomonicidal (against Trichomonas vaginalis) activities with IC50 values lower than 1 µM, outperforming the standard drug metronidazole in many cases .

Table 1: Antiprotozoal Activity of Indazole Derivatives

Compound IDTarget ProtozoaIC50 (µM)
Compound 8Giardia intestinalis< 1
Compound 10Entamoeba histolytica< 1
Compound 15Trichomonas vaginalis< 1

These findings suggest that derivatives of indazole could serve as promising scaffolds for developing new antiprotozoal agents.

Anticancer Properties

Indazole derivatives have also been evaluated for their anticancer properties. In vitro assays have shown that some compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with optimized structures demonstrated potent inhibition against pan-Pim kinases, which are implicated in tumorigenesis .

Table 2: Anticancer Activity of Indazole Derivatives

Compound IDCancer Cell LineIC50 (nM)
Compound AKMS-12 BM1400
Compound BHT-29Moderate

The precise mechanisms through which these compounds exert their biological effects remain largely unexplored. However, it is hypothesized that the interaction of the indazole core with specific biological targets may lead to inhibition of critical pathways in protozoan and cancer cells. Further research is necessary to elucidate these mechanisms.

Case Studies

Case Study 1: Indazole Derivatives Against Protozoa
A study synthesized a series of indazole derivatives and evaluated their activity against protozoan parasites. The results indicated that modifications on the indazole ring significantly enhanced activity against E. histolytica and T. vaginalis, suggesting structure-activity relationships that could guide future synthesis efforts .

Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer potential of modified indazoles against multiple cancer lines. Compounds were tested for cytotoxicity and displayed varying degrees of effectiveness; some exhibited low micromolar activity against resistant cancer cells, indicating their potential as novel therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-2-[3-(methylsulfanyl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole?

  • Methodology : A common approach involves cyclocondensation reactions. For example, hydrazine hydrate or substituted hydrazines can react with ketone precursors in refluxing 1,4-dioxane under acidic conditions. The reaction mixture is typically heated for 3–6 hours, followed by quenching with ice/water to precipitate the product . Modifications to the pyrazine or indazole moieties can be achieved using halogenation or nucleophilic substitution (e.g., introducing methylsulfanyl groups via thiol-alkylation).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used to analyze crystallographic data, providing bond lengths, angles, and stereochemical details . Complementary techniques include 1^1H/13^{13}C NMR for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What in vivo models are suitable for preliminary evaluation of biological activity?

  • Methodology : Anti-inflammatory potential is often tested in Freund’s adjuvant-induced arthritis or carrageenan-induced edema models. Compounds are administered at specific doses (e.g., 10–50 mg/kg) and evaluated for edema reduction and ulcerogenic side effects. Activity is quantified via histopathology or cytokine profiling .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target receptors?

  • Methodology : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) is used to simulate interactions with receptors like the ecdysone receptor (EcR). Ligand structures are optimized using density functional theory (DFT), and binding poses are validated via molecular dynamics (MD) simulations. For example, docking studies on similar indazole derivatives revealed hydrogen bonding with EcR’s Leu396 and hydrophobic interactions with Met380 .

Q. What strategies address contradictions in reported biological activity across studies?

  • Methodology : Discrepancies (e.g., varying IC50_{50} values) may arise from differences in assay conditions (pH, solvent) or structural analogs. Systematic re-evaluation under standardized protocols is critical. For instance, re-testing anti-inflammatory activity with strict controls on adjuvant preparation and animal strains can resolve inconsistencies .

Q. How does stereochemistry influence the compound’s bioactivity, and how can enantiomers be resolved?

  • Methodology : Racemic mixtures (e.g., cis/trans isomers) can lead to divergent activity. Chiral chromatography (e.g., using Chiralpak® columns) or enzymatic resolution separates enantiomers. Stereochemical effects are quantified via comparative bioassays and circular dichroism (CD) spectroscopy. A study on a related tetrahydroindazole showed a 10-fold potency difference between enantiomers due to steric hindrance in the receptor pocket .

Q. What multi-step synthetic routes enable functionalization of the pyrazine ring?

  • Methodology : Protecting group strategies are essential. For example, tert-butoxycarbonyl (Boc) protection of the indazole nitrogen allows selective modification of the pyrazine ring. Subsequent deprotection with HCl/EtOH yields the final product. A triazolopyrazine derivative was synthesized via sequential Boc protection, coupling with trimethylsilyl ethoxycarbonyl (Teoc) groups, and acid-mediated cyclization .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodology : Systematic substitution of the methylsulfanyl group (e.g., with fluoro, bromo, or methoxy variants) is analyzed using in vitro assays. For instance, replacing methylsulfanyl with a 4-fluorophenyl group in a triazole analog improved EcR binding by 40% due to enhanced π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.